molecular formula C16H19N5O4S B14074823 Tert-butyl 2-(6-nitrobenzotriazole-1-carbothioyl)pyrrolidine-1-carboxylate

Tert-butyl 2-(6-nitrobenzotriazole-1-carbothioyl)pyrrolidine-1-carboxylate

Cat. No.: B14074823
M. Wt: 377.4 g/mol
InChI Key: JBRXUSCWXAMKQW-UHFFFAOYSA-N
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Description

Tert-butyl 2-(6-nitrobenzotriazole-1-carbothioyl)pyrrolidine-1-carboxylate is a chemical compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound features a pyrrolidine ring, a benzotriazole moiety, and a tert-butyl ester group, making it a versatile molecule for synthetic and analytical purposes.

Preparation Methods

The synthesis of tert-butyl 2-(6-nitrobenzotriazole-1-carbothioyl)pyrrolidine-1-carboxylate typically involves multiple steps, starting from commercially available precursors. The synthetic route often includes the following steps:

    Formation of the benzotriazole moiety: This step involves the nitration of benzotriazole to introduce the nitro group at the desired position.

    Introduction of the pyrrolidine ring: The pyrrolidine ring is then attached to the benzotriazole moiety through a series of nucleophilic substitution reactions.

    Addition of the tert-butyl ester group: Finally, the tert-butyl ester group is introduced to the molecule, often through esterification reactions using tert-butyl alcohol and appropriate catalysts.

Industrial production methods for this compound may involve optimization of these steps to enhance yield and purity, as well as the use of scalable reaction conditions and equipment.

Chemical Reactions Analysis

Tert-butyl 2-(6-nitrobenzotriazole-1-carbothioyl)pyrrolidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state derivatives.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzotriazole moiety, where the nitro group can be replaced by other functional groups.

    Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

Common reagents and conditions used in these reactions include hydrogen gas, metal catalysts, metal hydrides, acids, bases, and various organic solvents. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Tert-butyl 2-(6-nitrobenzotriazole-1-carbothioyl)pyrrolidine-1-carboxylate has several scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Research is ongoing to explore the compound’s potential as a therapeutic agent, particularly in the treatment of diseases where its unique structural features may offer advantages.

    Industry: The compound is used in the development of new materials and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of tert-butyl 2-(6-nitrobenzotriazole-1-carbothioyl)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The nitro group can participate in redox reactions, influencing cellular oxidative stress pathways. The benzotriazole moiety can interact with enzymes and proteins, potentially inhibiting their activity or altering their function. The pyrrolidine ring and tert-butyl ester group contribute to the compound’s overall stability and bioavailability, enhancing its effectiveness in biological systems.

Comparison with Similar Compounds

Tert-butyl 2-(6-nitrobenzotriazole-1-carbothioyl)pyrrolidine-1-carboxylate can be compared with other similar compounds, such as:

    Tert-butyl 4-(6-amino-3-pyridyl)piperazine-1-carboxylate: This compound features a piperazine ring instead of a pyrrolidine ring and an amino group instead of a nitro group, leading to different chemical and biological properties.

    Tert-butyl 4-(2-ethoxy-2-oxoethyl)-piperazine-1-carboxylate: This compound has an ethoxy group and a piperazine ring, offering different reactivity and applications compared to the pyrrolidine-based compound.

    Tert-butyl 4-(2-hydrazino-2-oxoethyl)piperazine-1-carboxylate: The presence of a hydrazino group in this compound provides unique reactivity, particularly in the formation of hydrazones and related derivatives.

The uniqueness of this compound lies in its combination of a pyrrolidine ring, a benzotriazole moiety, and a tert-butyl ester group, which together confer distinct chemical and biological properties not found in the similar compounds listed above.

Properties

IUPAC Name

tert-butyl 2-(6-nitrobenzotriazole-1-carbothioyl)pyrrolidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N5O4S/c1-16(2,3)25-15(22)19-8-4-5-12(19)14(26)20-13-9-10(21(23)24)6-7-11(13)17-18-20/h6-7,9,12H,4-5,8H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBRXUSCWXAMKQW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC1C(=S)N2C3=C(C=CC(=C3)[N+](=O)[O-])N=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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